8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid; hydrochloride is an organic compound characterized by its spirocyclic structure, which is a fusion of two cyclic molecules. Its chemical formula is , indicating that it contains nine carbon atoms, fifteen hydrogen atoms, three oxygen atoms, one nitrogen atom, and one chloride ion. This compound is part of the azaspirocyclic family, known for their diverse biological and pharmacological properties. The compound has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications due to its unique structural properties and biological activities.
The synthesis of 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid; hydrochloride can be achieved through several methods:
These synthetic routes highlight the versatility in producing this compound, allowing for variations in yield and purity based on the chosen method.
The molecular structure of 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid; hydrochloride can be represented by its InChI key: InChI=1S/C9H15NO3.ClH/c11-8(12)7-1-4-10-9(7)2-5-13-6-3-9;/h7,10H,1-6H2,(H,11,12);1H
. The structural formula indicates a spirocyclic arrangement where one oxygen atom is integrated into the ring system along with a nitrogen atom. This unique configuration contributes to its biological activity and potential applications in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 195.68 g/mol |
IUPAC Name | 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid; hydrochloride |
InChI Key | VNWRTOQGXLIDNP-UHFFFAOYSA-N |
The compound participates in various chemical reactions typical for spirocyclic compounds:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives for research purposes .
The mechanism of action for 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid; hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Not specified |
Solubility | Soluble in water |
Property | Value |
---|---|
pH (in solution) | Not specified |
Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications.
8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid; hydrochloride has several scientific applications:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: